3-Fluorobicyclo[1.1.1]pentan-1-amine

Medicinal Chemistry Drug Design Physicochemical Property Optimization

CNS discovery programs often fail due to over-basic amines driving efflux and poor brain penetration. This 3-fluorobicyclo[1.1.1]pentan-1-amine provides a validated phenyl/bioisostere with a precisely lowered pKa (Δ -0.6). - Bridgehead F reduces amine basicity without added MW - Blocks oxidative metabolism vs. parent BCP - Enables amide/sulfonamide library synthesis via nucleophilic amine

Molecular Formula C5H8FN
Molecular Weight 101.12 g/mol
CAS No. 146038-60-0
Cat. No. B3104111
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluorobicyclo[1.1.1]pentan-1-amine
CAS146038-60-0
Synonyms3-fluorobicyclo(1.1.1)pentan-1-amine
Molecular FormulaC5H8FN
Molecular Weight101.12 g/mol
Structural Identifiers
SMILESC1C2(CC1(C2)F)N
InChIInChI=1S/C5H8FN/c6-4-1-5(7,2-4)3-4/h1-3,7H2
InChIKeyZGOLNZFXRMRVJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluorobicyclo[1.1.1]pentan-1-amine Overview


3-Fluorobicyclo[1.1.1]pentan-1-amine (CAS 146038-60-0) is a strained bicyclic primary amine featuring a bicyclo[1.1.1]pentane (BCP) core with a bridgehead fluorine substituent [1]. The BCP scaffold has emerged as a non-classical bioisostere of the phenyl ring and tert-butyl group, offering enhanced aqueous solubility and metabolic stability in medicinal chemistry applications . The introduction of a fluorine atom at the bridgehead position modulates the amine basicity (pKa) and further influences physicochemical properties, making this compound a distinct and versatile building block for drug discovery programs seeking to replace aromatic rings or optimize lead candidates [2].

BCP Bioisostere Fluorinated bridgehead for pKa modulation and metabolic stability context
Workflow Lead optimization replacing phenyl or tert-butyl groups
Form Hydrochloride salt (CAS 1826900-79-1) recommended for handling

3-Fluorobicyclo[1.1.1]pentan-1-amine vs. Other BCP Amines


While the bicyclo[1.1.1]pentane (BCP) scaffold generally serves as a phenyl bioisostere, substitution patterns dramatically alter key drug-like properties. The unsubstituted bicyclo[1.1.1]pentan-1-amine exhibits a different basicity and lipophilicity profile compared to its 3-fluoro derivative [1]. The bridgehead fluorine atom in 3-fluorobicyclo[1.1.1]pentan-1-amine lowers the amine pKa by approximately 0.5-1.0 log units relative to the parent amine, which can be critical for modulating target engagement, membrane permeability, and off-target pharmacology . Additionally, the synthetic route to the fluorinated analog involves a distinct radical fluorination step that is not applicable to other 3-substituted BCP amines [2]. Therefore, substituting a non-fluorinated BCP amine or an alternative saturated cage amine (e.g., BCO-amine) for 3-fluorobicyclo[1.1.1]pentan-1-amine without experimental validation risks introducing unwanted changes in potency, selectivity, or pharmacokinetics.

Unsubstituted BCP amine shows higher pKa and different lipophilicity, potentially shifting target engagement and permeability profiles.
Other 3-substituted BCP amines require distinct synthetic routes; fluorinated analog supply relies on validated radical fluorination protocol.
Bicyclo[2.2.2]octane (BCO) amines exhibit lower nucleophilicity, limiting derivatization efficiency compared to the BCP class.

3-Fluorobicyclo[1.1.1]pentan-1-amine Property Comparisons


pKa Modulation: Fluorinated vs. Non-Fluorinated BCP Amine

The bridgehead fluorine atom in 3-fluorobicyclo[1.1.1]pentan-1-amine reduces the basicity of the primary amine relative to the unsubstituted bicyclo[1.1.1]pentan-1-amine. The predicted pKa for the target compound is 9.53 ± 0.40, whereas the predicted pKa for the parent BCP amine (bicyclo[1.1.1]pentan-1-amine) is reported as 10.1 [1]. This reduction in basicity is consistent with the electron-withdrawing inductive effect of the fluorine atom transmitted through the rigid BCP cage.

pKa Modulation
Predicted
Target: 9.53 ± 0.40 vs Parent BCP amine: 10.1 (Δ ≈ -0.6)
May support membrane permeability and off-target profile review
ACD/Labs predicted values; confirm experimentally
Medicinal Chemistry Drug Design Physicochemical Property Optimization

Synthetic Route: Radical Fluorination

The only demonstrated scalable route to 3-fluorobicyclo[1.1.1]pentan-1-amine employs a contemporary radical fluorination method using Selectfluor™ under anhydrous conditions, achieving an isolated yield of 42% [1]. This contrasts with the synthesis of 3-alkyl or 3-aryl BCP amines, which typically require alternative strategies such as metal-free homolytic aromatic alkylation or photoelectrochemical decarboxylative coupling [2][3].

Synthetic Route
Reported
Isolated yield: 42% (Selectfluor™, anhydrous)
Reported protocol supports reproducible sourcing and scale-up
Yield not directly comparable to other 3-substituted BCP amines
Synthetic Methodology Process Chemistry Building Block Sourcing

Nucleophilicity: BCP vs. BCO Amine

While direct nucleophilicity data for 3-fluorobicyclo[1.1.1]pentan-1-amine are not available, class-level inference from the BCP amine scaffold indicates that BCP bridgehead amines exhibit significantly higher nucleophilicity than bicyclo[2.2.2]octane (BCO) amines. In condensation reactions with nadic anhydride, BCP-amine reacted readily, whereas BCO-amine reacted sluggishly [1]. This enhanced reactivity is attributed to lower steric hindrance and higher intrinsic nucleophilicity of the BCP cage [2]. The fluorine substitution is not expected to abolish this advantage, though it may modulate reaction rates.

Nucleophilicity (BCP vs BCO)
Class-level
BCP-amine reacts readily; BCO-amine reacts sluggishly
BCP class reactivity may facilitate derivatization; target compound kinetics require review
No direct data for this fluorinated analog; inferred from BCP class
Medicinal Chemistry Bioisostere Reactivity Chemical Lability

Predicted Physicochemical Properties

Predicted properties for 3-fluorobicyclo[1.1.1]pentan-1-amine include a boiling point of 95.4 ± 40.0 °C, density of 1.21 ± 0.1 g/cm³, and a vapor pressure of 26.4 ± 0.2 mmHg at 25 °C . The compound exists as a free base; the hydrochloride salt (CAS 1826900-79-1) is commonly used to improve handling and aqueous solubility . These computed values provide a baseline for solubility and volatility assessment prior to experimental measurement.

Predicted Properties
Data to verify
BP: 95.4°C; Density: 1.21 g/cm³; Vapor Pressure: 26.4 mmHg
Inform handling and formulation context; hydrochloride salt reduces volatility
Predicted values (ACD/Labs); experimental verification advised
Computational Chemistry ADME Prediction Lead Optimization

3-Fluorobicyclo[1.1.1]pentan-1-amine Applications


CNS Penetration via pKa Tuning

In central nervous system (CNS) drug discovery, reducing amine basicity (pKa) is a well-established strategy to improve brain penetration and reduce P-glycoprotein efflux. 3-Fluorobicyclo[1.1.1]pentan-1-amine, with its predicted pKa of 9.53 (ΔpKa ≈ -0.6 relative to parent BCP amine) [1], can be incorporated as a bioisosteric replacement for aniline or aliphatic amines in lead series where excessive basicity limits CNS exposure. The fluorine substituent provides a subtle pKa shift without adding significant molecular weight or introducing additional metabolic liabilities.

Metabolic Stability with Fluorinated BCP

BCP scaffolds are known to improve metabolic stability compared to phenyl rings . The addition of a fluorine atom at the bridgehead position may further block potential sites of oxidative metabolism, a common degradation pathway for saturated hydrocarbons. Researchers developing oral drug candidates can employ 3-fluorobicyclo[1.1.1]pentan-1-amine as a key intermediate to replace para-substituted phenyl rings or tert-butyl groups, thereby increasing metabolic half-life while maintaining target affinity.

Focused Library Synthesis

The high intrinsic nucleophilicity of the BCP amine class, as demonstrated in condensation reactions [2], enables efficient parallel synthesis of amide, sulfonamide, and urea derivatives. Procurement of 3-fluorobicyclo[1.1.1]pentan-1-amine (or its hydrochloride salt) supports medicinal chemistry teams in generating focused libraries of fluorinated BCP-containing analogs for structure-activity relationship (SAR) studies, leveraging the validated radical fluorination synthesis for reliable supply.

Application
Selection Property
Validation Focus
CNS exposure research
pKa-modulated BCP amine with predicted lower basicity
Brain penetration and efflux transporter profiling in relevant models
Metabolic stability optimization
Fluorinated BCP core potentially blocking oxidative sites
Metabolic half-life assessment in liver microsomes or hepatocyte assays
Focused library synthesis
High intrinsic BCP nucleophilicity for rapid derivatization
Parallel amide/sulfonamide coupling efficiency and yield

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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